

Spectroscopic Profile of 4-Hydroxy-3,5-bis(isopropyl)benzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	4-Hydroxy-3,5-bis(isopropyl)benzaldehyde
Cat. No.:	B077717

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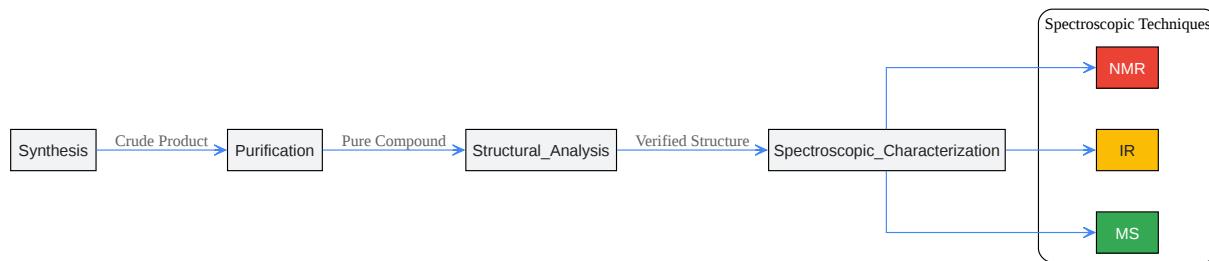
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This technical guide provides a comprehensive overview of the spectroscopic data for the aromatic compound **4-Hydroxy-3,5-bis(isopropyl)benzaldehyde**, also known as 3,5-diisopropyl-4-hydroxybenzaldehyde. The information compiled herein is intended for researchers, scientists, and professionals in the fields of chemical synthesis, materials science, and drug development.

Chemical Structure and Properties

4-Hydroxy-3,5-bis(isopropyl)benzaldehyde is a substituted aromatic aldehyde with the chemical formula $C_{13}H_{18}O_2$ and a molecular weight of 206.28 g/mol .^[1] Its structure features a central benzene ring functionalized with a hydroxyl group, an aldehyde group, and two isopropyl groups at positions 4, 1, 3, and 5, respectively. This compound serves as a valuable intermediate in the synthesis of various organic molecules.^[2]

Workflow for Compound Characterization



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Caption: General workflow for the synthesis and characterization of organic compounds.

Spectroscopic Data

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **4-Hydroxy-3,5-bis(isopropyl)benzaldehyde**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the carbon-hydrogen framework of an organic molecule.

Table 1: Predicted ^1H NMR Spectral Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~9.8	s	1H	Aldehyde proton (-CHO)
~7.6	s	2H	Aromatic protons (Ar-H)
~5.0	s (broad)	1H	Hydroxyl proton (-OH)
~3.2	septet	2H	Isopropyl methine protons (-CH(CH ₃) ₂)
~1.3	d	12H	Isopropyl methyl protons (-CH(CH ₃) ₂)

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (ppm)	Assignment
~192	Aldehyde carbon (C=O)
~158	Aromatic carbon (C-OH)
~138	Aromatic carbons (C-isopropyl)
~128	Aromatic carbons (C-H)
~125	Aromatic carbon (C-CHO)
~28	Isopropyl methine carbon (-CH(CH ₃) ₂)
~23	Isopropyl methyl carbons (-CH(CH ₃) ₂)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3600-3200	Broad	O-H stretch (phenolic)
2960-2870	Strong	C-H stretch (isopropyl)
~2850, ~2750	Medium	C-H stretch (aldehyde)
~1680	Strong	C=O stretch (aldehyde)
~1600, ~1470	Medium	C=C stretch (aromatic ring)
~1250	Strong	C-O stretch (phenol)

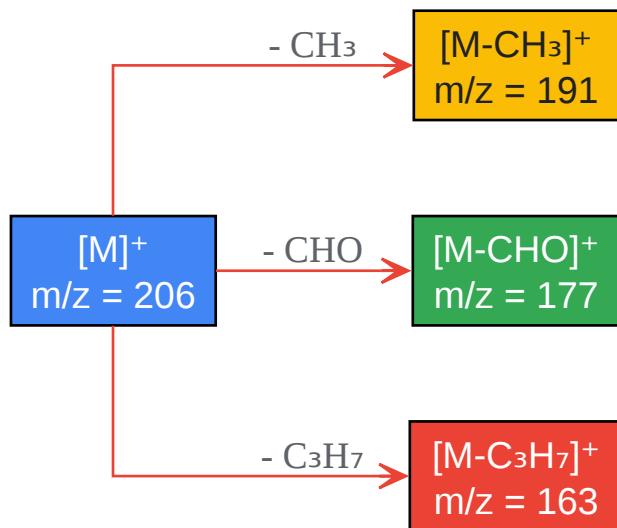
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and molecular formula of a compound and its fragments.

Table 4: Predicted Mass Spectrometry Data

m/z	Interpretation
206	Molecular ion [M] ⁺
191	[M - CH ₃] ⁺
177	[M - C ₂ H ₅] ⁺ or [M - CHO] ⁺
163	[M - C ₃ H ₇] ⁺

Fragmentation Pathway



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Caption: Predicted mass spectrometry fragmentation of the parent molecule.

Experimental Protocols

Detailed experimental protocols for acquiring spectroscopic data are crucial for reproducibility. While specific experimental details for this compound are not readily available in the searched literature, the following provides a general methodology for the spectroscopic analysis of aromatic aldehydes.

NMR Spectroscopy

A sample of **4-Hydroxy-3,5-bis(isopropyl)benzaldehyde** would be dissolved in a deuterated solvent, typically chloroform-d (CDCl_3) or dimethyl sulfoxide-d₆ (DMSO-d_6), and transferred to an NMR tube. ^1H and ^{13}C NMR spectra would be recorded on a spectrometer operating at a frequency of 300 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy

The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer. A small amount of the solid sample would be analyzed as a KBr pellet or using an attenuated total reflectance (ATR) accessory. The spectrum would be recorded over the range of 4000-400 cm^{-1} .

Mass Spectrometry

The mass spectrum would be acquired using an electron ionization (EI) mass spectrometer. The sample would be introduced into the ion source, and the resulting fragments would be analyzed by a mass analyzer. The data would be presented as a plot of relative intensity versus mass-to-charge ratio (m/z).

Conclusion

The spectroscopic data presented in this guide provide a foundational understanding of the structural features of **4-Hydroxy-3,5-bis(isopropyl)benzaldehyde**. This information is essential for its identification, quality control, and application in further chemical research and development.

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